molecular formula C9H10ClN3 B2388309 2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine CAS No. 1550561-43-7

2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine

Cat. No. B2388309
CAS RN: 1550561-43-7
M. Wt: 195.65
InChI Key: MICFHVXGZUSCIS-UHFFFAOYSA-N
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Description

“2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine” is a chemical compound that has been studied for its potential applications . It is a yellow solid with a melting point of 287–288 °C .


Synthesis Analysis

The synthesis of this compound has been reported in the literature . The yield was reported to be 71% . The synthesis process involves several steps, each of which contributes to the final structure of the compound.


Molecular Structure Analysis

The molecular structure of “this compound” has been analyzed using high-resolution X-ray diffraction data . The covalent nature of N–C and C–C bonds in the pyrrolopyridine skeleton of the molecule has been established .


Chemical Reactions Analysis

The chemical reactions involving “this compound” have been studied . The compound exhibits certain reactivity patterns due to its specific structure and functional groups.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” have been analyzed . It is a yellow solid with a melting point of 287–288 °C .

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine in lab experiments is its ability to selectively target specific signaling pathways, which allows for more precise and targeted studies. However, one limitation is that its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several potential future directions for research involving 2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine. One area of interest is its potential use as a therapeutic agent for various diseases, such as cancer and viral infections. Additionally, further studies are needed to fully understand its mechanism of action and identify potential drug targets. Finally, there is a need for more research on the safety and toxicity of this compound in vivo, as well as its pharmacokinetics and pharmacodynamics.

Synthesis Methods

The synthesis of 2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine involves a multi-step process that typically begins with the reaction of 4-chloropyridine-2-carbaldehyde with ethyl acetoacetate to form 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid ethyl ester. This intermediate is then reacted with sodium borohydride and acetic acid to produce 2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol, which is subsequently converted to the final product through a reductive amination reaction with an amine source.

Scientific Research Applications

2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. As a result, it has been used in various biomedical research applications, such as drug discovery and development, target identification, and mechanism of action studies.

properties

IUPAC Name

2-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3/c10-7-2-4-12-9-8(7)6(1-3-11)5-13-9/h2,4-5H,1,3,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MICFHVXGZUSCIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1Cl)C(=CN2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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